molecular formula C11H10O4 B021906 Lachnone A CAS No. 903892-99-9

Lachnone A

Cat. No. B021906
M. Wt: 206.19 g/mol
InChI Key: BUDFSMORTDVVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lachnone A is presumed to be a chromone derivative, a class of compounds known for their diverse biological activities and presence in various natural sources. Chromones are a significant focus of synthetic and medicinal chemistry due to their complex structures and potent biological functionalities.

Synthesis Analysis

The synthesis of chromone derivatives, including compounds like Lachnone A, often involves strategic approaches to construct the chromone core, followed by further functionalization. A common method for synthesizing chromone lactones, which Lachnone A may resemble, utilizes domino vinylogous aldol-oxa-Michael reactions as key enantioselective steps. These methods are crucial for accessing various natural products with potential biological activities (Broehmer et al., 2011).

Scientific Research Applications

  • Antifungal Activity : Lachnophyllum lactone, an acetylenic lactone which may be similar to Lachnone A, has shown significant antifungal activity against both human pathogenic and phytopathogenic fungi. However, it also exhibited high toxicity against human keratinocytes (LD50 2 micrograms/ml) (Rahalison et al., 1995).

  • Antimicrobial Properties : Lachnoisoflavones A and B, which might be related to Lachnone A, demonstrated moderate inhibitory activities against bacteria like Escherichia coli and Klebsiella pneumoniae (Awouafack et al., 2011).

  • Synthesis and Applications in Natural Product Chemistry : A unified synthetic strategy developed for diversonol and Lachnone C suggests that similar methods might be applicable for Lachnone A. This approach allows for enantioselective access to these natural products, which could be useful in various applications (Broehmer et al., 2011).

  • Chemical Synthesis : Research on the TMSI-promoted vinylogous Michael addition of siloxyfuran to 2-substituted chromones has led to a general approach for the total synthesis of chromanone lactone natural products like Lachnone C. This could potentially be adapted for Lachnone A synthesis (Liu et al., 2015).

  • Mild Antituberculosis Activity : Lachnones B and D, possibly related to Lachnone A, mildly inhibited the growth of Mycobacterium tuberculosis, suggesting potential use in treating this infectious disease (Rukachaisirikul et al., 2006).

Safety And Hazards

Lachnone A is intended for research use only and is not for human or veterinary use . For detailed safety and hazard information, one should refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

3,5-dihydroxy-2,7-dimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-5-3-7(12)9-8(4-5)15-6(2)10(13)11(9)14/h3-4,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDFSMORTDVVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=C(C2=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lachnone A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Rukachaisirikul, S Chantaruk… - Journal of natural …, 2006 - ACS Publications
… Lachnone A (1) was obtained as a yellow gum. The HREIMS showed the molecular formula C 11 … Therefore, lachnone A was assigned to be 1, a 3-hydroxy derivative of altechromone A. …
Number of citations: 31 pubs.acs.org
C Chepkirui, M Stadler - Mycological Progress, 2017 - Springer
The genus Diaporthe (asexual state: Phomopsis) comprises pathogenic, endophytic and saprobic species with both temperate and tropical distributions. Although species of Diaporthe …
Number of citations: 79 link.springer.com

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